4-Amino-4-deoxyarabinose is a modified sugar that plays a critical role in the structure and function of various biological molecules, particularly in the context of bacterial lipopolysaccharides (LPS). This compound is significant due to its association with antibiotic resistance mechanisms in bacteria, where it modifies the charge properties of lipid A, a component of LPS. The presence of 4-amino-4-deoxyarabinose has been linked to reduced susceptibility to certain antibiotics, highlighting its importance in microbiology and pharmacology.
4-Amino-4-deoxyarabinose can be sourced from natural products or synthesized through various chemical methods. It is primarily derived from the modification of other sugars, such as mannose or arabinose, through specific reduction and oxidation reactions. Its derivatives are also synthesized for research purposes, particularly in studies related to bacterial resistance and LPS modifications.
4-Amino-4-deoxyarabinose belongs to the class of amino sugars and is classified as a carbohydrate. It is specifically categorized as a deoxy sugar due to the absence of an oxygen atom at the 4-position, which is replaced by an amino group.
The synthesis of 4-amino-4-deoxyarabinose can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. Techniques like thin-layer chromatography and mass spectrometry are employed for product analysis and purification.
The molecular formula for 4-amino-4-deoxyarabinose is C5H11N O5. It features a five-membered ring structure typical of pentoses, with an amino group at the 4-position replacing a hydroxyl group found in standard sugars.
Key structural data include:
4-Amino-4-deoxyarabinose participates in various chemical reactions that are crucial for its function in biological systems:
These reactions often involve complex mechanisms where enzymatic activity must be analyzed under varying conditions to understand substrate specificity and reaction kinetics.
The mechanism by which 4-amino-4-deoxyarabinose contributes to antibiotic resistance involves its incorporation into lipid A, which alters the negative charge density on the bacterial surface. This modification can hinder the binding efficiency of cationic antibiotics, thereby enhancing bacterial survival against such treatments.
Relevant data from spectral analysis (NMR, IR) provide insights into its functional groups and molecular interactions.
4-Amino-4-deoxy-L-arabinose (l-Ara4N) is an amino sugar derivative of arabinose, characterized by the replacement of the C4 hydroxyl group with an amino group. Its chemical formula is C₅H₁₁NO₄, with a molecular weight of 149.14 g/mol. The compound exists predominantly in the α-arabinopyranose form in biological contexts, adopting a ^4^C₁ chair conformation in solution. This configuration features an equatorial amino group at C4, which is critical for its electrostatic interactions with lipid A phosphates. The L-arabino stereochemistry is essential for its biological activity, as evidenced by the loss of function in D-enantiomers or epimers. The amino group confers cationic properties at physiological pH, enabling it to neutralize the anionic charge of phosphate groups in bacterial lipopolysaccharides (LPS) [6] [9].
Table 1: Atomic Coordinates of 4-Amino-4-deoxy-L-arabinose
Atom | Position | Bond Angles (°) | Key Interactions |
---|---|---|---|
C1 | Anomeric | 109.5 (O-C1-C2) | Glycosidic bond |
C4 | Equatorial | 111.2 (C3-C4-N) | Phosphate linkage |
N4 | Axial | 108.9 (C4-N-H) | Protonation site |
High-resolution NMR spectroscopy is indispensable for characterizing l-Ara4N and its derivatives. In CDCl₃/CD₃OD/D₂O (2:3:1) solvent systems, l-Ara4N exhibits distinct anomeric proton signals at δ 5.2–5.5 ppm (J₁,₂ ≈ 3–5 Hz), confirming the β-configuration when linked to lipid A phosphates. The C4 resonance appears at δ 55–58 ppm in ¹³C NMR spectra, reflecting amine substitution. Mass spectrometry of synthetic phosphodiester-linked derivatives (e.g., α-neryl-l-Ara4N) reveals diagnostic fragments at m/z 292 [M–H]⁻ for the disaccharide unit and m/z 150 for the dehydrated l-Ara4N moiety. These techniques proved that ArnT, the transferase responsible for l-Ara4N attachment to lipid A, operates via an inverting mechanism, requiring a Z-configured double bond adjacent to the anomeric phosphate in donor substrates [3] [9].
Table 2: NMR Chemical Shifts of Key l-Ara4N Derivatives
Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | J-Coupling (Hz) |
---|---|---|---|
Free l-Ara4N | 5.25 (H1) | 92.8 (C1) | J₁,₂ = 3.8 |
Lipid A-linked l-Ara4N | 5.42 (H1) | 95.1 (C1) | J₁,₂ = 4.2 |
α-Neryl-phospho-l-Ara4N | 5.38 (H1) | 94.7 (C1) | J₁,₂ = 4.0 |
l-Ara4N modifies lipid A at specific phosphate positions, varying by bacterial species and environmental conditions:
Structurally, l-Ara4N-linked lipid A (e.g., in Burkholderia cenocepacia) forms a hexa-acylated disaccharide backbone with l-Ara4N at the 1-phosphate. This modification reduces the net negative charge from −4 to −2, weakening electrostatic interactions with cationic antimicrobial peptides. The core oligosaccharide in Pseudomonas aeruginosa LPS features l-Ara4N attached to Kdo (3-deoxy-D-manno-oct-2-ulosonic acid), demonstrating its role beyond lipid A modification [10] [3].
Table 3: l-Ara4N Modification Patterns in Lipid A Across Bacterial Species
Bacterium | Attachment Site | Anomeric Configuration | Environmental Inducers |
---|---|---|---|
E. coli | 4′-phosphate | β | Polymyxin B, low Mg²⁺ |
S. typhimurium pmrA mutants | 1-phosphate | α | Vanadate, acidic pH |
Y. pestis ssp. pestis | 1/4′-phosphates | β | 25°C growth, polymyxin B |
P. aeruginosa | Core Kdo residue | β | High Fe³⁺, low pH |
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